molecular formula C10H12FNO3S2 B2670698 1-(Thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride CAS No. 2249292-88-2

1-(Thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride

Cat. No.: B2670698
CAS No.: 2249292-88-2
M. Wt: 277.33
InChI Key: DGGSJLKAJDBIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride is a chemical compound that features a thiophene ring, a piperidine ring, and a sulfonyl fluoride group

Preparation Methods

The synthesis of 1-(Thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride typically involves the reaction of thiophene-2-carbonyl chloride with piperidine-4-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

1-(Thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction can disrupt the normal function of the enzyme, making the compound useful as an enzyme inhibitor in various biochemical studies.

Comparison with Similar Compounds

1-(Thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride can be compared with other similar compounds, such as:

    1-(Thiophene-2-carbonyl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl fluoride group, which affects its reactivity and applications.

    Thiophene-2-carbonyl chloride: This compound lacks the piperidine ring and sulfonyl fluoride group, making it less complex and less versatile in its applications.

    Piperidine-4-sulfonyl chloride:

The uniqueness of this compound lies in its combination of a thiophene ring, a piperidine ring, and a sulfonyl fluoride group, which gives it a distinct set of chemical and physical properties that can be exploited in various fields of research.

Properties

IUPAC Name

1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3S2/c11-17(14,15)8-3-5-12(6-4-8)10(13)9-2-1-7-16-9/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGSJLKAJDBIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)F)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.